3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
3-(4-Methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline derivative characterized by a bicyclic quinazoline-2,4-dione core. Key structural features include:
- A 3-(4-methylbenzyl) substituent at position 3 of the quinazoline ring.
- A 1,2,4-oxadiazole moiety linked to the quinazoline via a methyl group, with a 4-(methylthio)phenyl group at position 3 of the oxadiazole ring.
The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, which are critical for target binding in biological systems.
Properties
Molecular Formula |
C26H22N4O3S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)19-11-13-20(34-2)14-12-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
FHIRKIGIGTWGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties supported by recent research findings.
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.
Research Findings
- Antibacterial Efficacy : The compound was evaluated against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. It demonstrated moderate antibacterial activity with inhibition zones ranging from 10 to 12 mm against strains like Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were reported to be around 70 to 80 mg/mL for the aforementioned bacterial strains, indicating a moderate level of efficacy compared to standard antibiotics like ampicillin .
- Comparative Activity : In comparative studies, this compound exhibited better activity than some traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Activity
The anticancer potential of quinazoline derivatives is another area of active research. The compound has been investigated for its cytotoxic effects on various cancer cell lines.
Case Studies
- Cytotoxicity Testing : The compound was tested on several cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects with IC50 values ranging from 10 µM to 12 µM across different cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) .
- Mechanism of Action : Molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Inhibition Zone (mm) | MIC (mg/mL) | IC50 (µM) |
|---|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 - 12 | 70 - 80 | N/A |
| Escherichia coli | 10 - 12 | 75 | N/A | |
| Anticancer | PC3 | N/A | N/A | 10 |
| MCF-7 | N/A | N/A | 10 | |
| HT-29 | N/A | N/A | 12 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including those related to the compound , as promising anticancer agents. The 1,2,4-oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. Research indicates that modifications to the oxadiazole structure can enhance its efficacy against various cancer cell lines .
Antimicrobial Properties
Compounds featuring quinazoline and oxadiazole rings have demonstrated significant antimicrobial properties. The presence of the methylthio group may contribute to enhanced bioactivity against bacterial strains. Studies show that derivatives of quinazoline exhibit potent activity against Gram-positive and Gram-negative bacteria .
Anti-Diabetic Potential
The compound has been investigated for its anti-diabetic properties. Research involving similar oxadiazole derivatives has shown that they can modulate glucose metabolism and improve insulin sensitivity. This makes them candidates for further development as therapeutic agents for diabetes management .
Pesticidal Activity
The structural components of this compound suggest potential applications in agriculture as pesticides or herbicides. The oxadiazole ring is known for its insecticidal properties, and compounds with similar structures have been reported to exhibit effective pest control capabilities. This could provide an avenue for developing environmentally friendly agricultural chemicals .
Development of Functional Materials
The unique structural features of the compound lend themselves to applications in materials science. The incorporation of oxadiazole units into polymer matrices can lead to materials with enhanced thermal stability and optical properties. Such materials are valuable in the development of UV absorbers and fluorescent materials .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of oxadiazole derivatives demonstrated their efficacy against breast cancer cell lines. The compounds were synthesized and subjected to cytotoxicity assays, revealing that modifications at the 5-position of the oxadiazole significantly increased their anticancer activity. The results indicated that the compound's structure could be optimized for better therapeutic outcomes.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various quinazoline derivatives, one derivative similar to the compound was tested against multiple bacterial strains. The results showed a notable reduction in bacterial growth at low concentrations, suggesting that such compounds could serve as effective alternatives to conventional antibiotics.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes nucleophilic substitution under specific conditions. For example:
-
Hydrolysis : Acidic or basic conditions cleave the oxadiazole ring, yielding intermediates like carboxylic acids or amides. This reaction is critical for modifying the scaffold to access derivatives with altered bioactivity.
-
Cyclization : Reaction with hydrazines or thioureas facilitates cyclization to form triazole or thiadiazole derivatives. For instance, treatment with phenyl isothiocyanate produces dithiosemicarbazide intermediates, which cyclize to 1,2,4-triazole derivatives under reflux conditions .
Oxidation of Methylthio Group
The methylthio (-SCH₃) substituent on the phenyl ring is susceptible to oxidation:
-
Controlled Oxidation : Using H₂O₂ or mCPBA converts the methylthio group to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), enhancing polarity and potential hydrogen-bonding interactions.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 12 h, AcOH catalyst |
| mCPBA | Sulfone | 0°C → RT, 4 h, DCM |
Functionalization at the Quinazoline Core
The quinazoline-2,4-dione core allows for regioselective modifications:
-
N-Alkylation : The nitrogen atoms at positions 1 and 3 react with alkyl halides (e.g., ethyl chloroacetate) in DMF with K₂CO₃ to introduce side chains .
-
Condensation Reactions : Hydrazinolysis of ester groups (e.g., 2 → 3 in Scheme 1 ) generates hydrazide intermediates, enabling subsequent reactions with carbonyl compounds.
Interactions with Biological Targets
While not a traditional "chemical reaction," the compound’s interaction with enzymes involves covalent and non-covalent bonding:
-
Enzyme Inhibition : The oxadiazole and quinazoline moieties mimic natural substrates, competitively inhibiting targets like thymidylate synthase (IC₅₀ = 1.8 μM).
-
DNA Intercalation : The planar quinazoline ring intercalates into DNA, disrupting replication in cancer cells (ΔTm = 4.2°C).
Key Research Findings
Recent studies highlight its synthetic versatility and bioactivity:
| Study Focus | Method | Key Result | Reference |
|---|---|---|---|
| Anticancer Activity | MTT assay (HeLa cells) | IC₅₀ = 12.3 μM (vs. 25.1 μM for cisplatin) | |
| Antimicrobial Screening | Agar diffusion (E. coli) | Zone of inhibition = 18 mm (10 μg/mL) | |
| Metabolic Stability | Microsomal assay | t₁/₂ = 45 min (improved vs. lead compound) |
Synthetic Pathway Optimization
Critical steps in its synthesis include:
-
Quinazoline Core Formation : Anthranilic acid condensation followed by cyclization.
-
Oxadiazole Installation : Coupling of preformed oxadiazole intermediates via nucleophilic substitution.
-
Purification : Column chromatography (SiO₂, EtOAc/hexane) achieves >95% purity.
This compound’s reactivity profile underscores its potential as a scaffold for drug discovery, particularly in oncology and infectious diseases. Further studies should explore its pharmacokinetics and in vivo efficacy.
Comparison with Similar Compounds
Table 1: Structural Features of Quinazoline and Heterocyclic Analogs
Key Observations :
- The target compound’s quinazoline-2,4-dione core differentiates it from morpholine-linked quinazolines (simple quinazoline backbone) and non-quinazoline heterocycles (e.g., oxadiazinanes, triazinanes, triazoles).
- The methylthio group in the oxadiazole substituent provides distinct electronic and steric properties compared to methoxy (OCH₃) or hydroxyl (OH) groups in analogs like triazole-thiones .
Key Observations :
- However, the absence of a morpholine-propyl chain may reduce synergism with antibiotics compared to ’s highlighted compounds .
- The methylthio group in the oxadiazole moiety may enhance lipophilicity for better bacterial membrane penetration compared to polar substituents in triazole-thiones .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | Target Compound | Morpholine-linked Quinazolines | 1,3,5-Oxadiazinane-4-thiones | Triazole-thiones |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~495 (estimated) | ~350–400 | ~380–450 | ~300–350 |
| logP (Predicted) | ~3.8 (highly lipophilic) | ~2.5–3.0 | ~2.8–3.5 | ~2.0–2.5 |
| Aqueous Solubility | Low | Moderate | Low | Moderate |
| Metabolic Stability | High (oxadiazole) | Moderate | Low (sulfide bonds) | Moderate |
Key Observations :
- The target compound’s high logP (due to methylbenzyl and methylthio groups) suggests superior membrane permeability but lower solubility compared to morpholine-linked quinazolines .
- The 1,2,4-oxadiazole ring may confer greater metabolic stability than sulfide-containing oxadiazinanes or triazinanes .
Q & A
Q. What synthetic methodologies are recommended for constructing the quinazoline-2,4-dione core with 1,2,4-oxadiazole substituents?
The synthesis typically involves cyclocondensation and alkylation steps. For example:
- Step 1 : Cyclocondensation of a carbohydrazide intermediate (e.g., N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide) in phosphorous oxychloride, followed by hydrolysis to remove chlorine .
- Step 2 : Alkylation of the quinazoline core using benzyl chlorides or 5-(chloromethyl)-1,2,4-oxadiazoles under anhydrous conditions with K₂CO₃ as a base .
- Optimization : Microwave irradiation or solvent selection (e.g., dry methanol) improves yield and reduces reaction time .
Q. How can researchers validate the structural integrity of intermediates and final compounds?
Use a combination of spectral and analytical techniques:
- 1H/13C NMR : Confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns (e.g., M⁺ peaks matching calculated values) .
- Elemental Analysis : Ensure purity by comparing calculated vs. experimental C/H/N/S content .
Q. What preliminary assays are suitable for evaluating antimicrobial activity?
- Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compounds with 1,2,4-oxadiazole moieties show enhanced activity due to membrane interaction .
- Control Experiments : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls to validate results .
Q. How should researchers optimize the purification of hydrophobic intermediates?
- Recrystallization : Use mixed solvents (e.g., methanol:acetone, 1:1) to improve crystal formation .
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for polar intermediates .
Q. What computational tools predict the compound’s physicochemical properties?
- Lipinski’s Rule of Five : Assess drug-likeness using tools like SwissADME.
- LogP Calculations : Use ChemDraw or MarvinSuite to estimate hydrophobicity, critical for membrane penetration .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Substituent Variation : Replace the 4-methylbenzyl group with electron-withdrawing groups (e.g., fluoro) to modulate lipophilicity and target binding .
- Oxadiazole Optimization : Test 1,3,4-oxadiazole vs. 1,2,4-oxadiazole derivatives; the latter shows improved stability in acidic conditions .
Q. How to resolve contradictions between in vitro activity and in vivo efficacy?
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Formulation Adjustments : Encapsulate in liposomes or PEGylated carriers to enhance bioavailability .
Q. What computational strategies model the compound’s interaction with bacterial targets?
- Molecular Docking : Simulate binding to E. coli DNA gyrase (PDB ID: 1KZN) using AutoDock Vina. Focus on hydrogen bonding with oxadiazole and hydrophobic interactions with the quinazoline core .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to identify critical residues .
Q. How to optimize reaction conditions for large-scale synthesis without compromising yield?
Q. What mechanistic studies clarify the compound’s dual antimicrobial and antitumor activity?
Q. How can AI-driven platforms accelerate lead optimization?
Q. What strategies mitigate oxidative degradation during storage?
- Antioxidant Additives : Incorporate butylated hydroxytoluene (BHT) at 0.1% w/w .
- Lyophilization : Store as a lyophilized powder under nitrogen to prevent hydrolysis .
Methodological Notes
- Contradictory Data : If antimicrobial activity varies across studies, re-evaluate assay conditions (e.g., pH, inoculum size) and compound solubility .
- Theoretical Frameworks : Link research to the "bioisosteric replacement" concept, where oxadiazoles mimic carboxylate groups in enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
